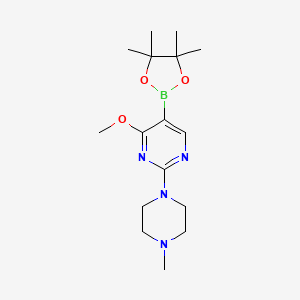
5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol It contains a cyclopropoxy group, an ethyl group, and a dimethylamino group attached to a nicotinamide core
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide involves several steps. Typically, the preparation starts with the formation of the nicotinamide core, followed by the introduction of the cyclopropoxy and ethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts
Applications De Recherche Scientifique
5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:
Nicotinamide: A simpler derivative with a similar core structure but lacking the cyclopropoxy and ethyl groups.
4-Ethyl-N,N-dimethylnicotinamide: Similar to the target compound but without the cyclopropoxy group.
5-Cyclopropoxy-N,N-dimethylnicotinamide: Lacks the ethyl group but contains the cyclopropoxy group. These comparisons highlight the unique structural features of this compound and its potential for distinct applications
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
5-cyclopropyloxy-4-ethyl-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-10-11(13(16)15(2)3)7-14-8-12(10)17-9-5-6-9/h7-9H,4-6H2,1-3H3 |
Clé InChI |
MIJQUIYWJAVLNN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NC=C1C(=O)N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid](/img/structure/B14853184.png)
![2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14853185.png)
![9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14853186.png)






![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)

